
Tetrasodium glutamate diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium glutamate diacetate (GLDA) is a biodegradable chelating agent derived from L-glutamic acid, a natural amino acid produced via aerobic fermentation of sugars and ammonia . It is widely recognized for its eco-friendly profile, with a biodegradation rate exceeding 60% within 28 days and minimal environmental impact due to low CO₂ emissions and absence of toxic byproducts . GLDA’s versatility spans multiple industries:
- Scale Removal: Effective in dissolving calcium sulfate and barium sulfate scales, particularly in high-temperature applications .
- Personal Care: Enhances preservative efficacy, stabilizes formulations, and moderates pH in cosmetics .
- Environmental Remediation: Facilitates heavy metal extraction in contaminated soils and improves phytoremediation efficiency .
- Industrial Cleaning: Acts as a chelating and wetting agent in disinfectants and detergents .
GLDA’s key advantages include high water solubility, compatibility with a broad pH range (1–12), and renewability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce this compound and ammonia as a by-product .
Industrial Production Methods: In industrial settings, the continuous synthesis of this compound is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .
Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of this compound. The compound is highly soluble in water and can function effectively across a wide pH range .
Major Products Formed: The primary product of the chelation reaction is a stable complex formed between this compound and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .
Scientific Research Applications
Cosmetic and Personal Care Products
Tetrasodium glutamate diacetate is widely used in cosmetic formulations due to its strong chelating properties. It serves multiple functions:
- Stabilization : By binding metal ions that can catalyze oxidation reactions, it helps prolong the shelf life of products and prevents discoloration. It can replace ethylenediaminetetraacetic acid (EDTA) in a 1:1 ratio, making it a sustainable alternative .
- Skin Compatibility : Clinical studies indicate that it does not irritate or sensitize human skin, making it suitable for sensitive formulations like facial cleansers and sunscreens .
Table 1: Cosmetic Applications of this compound
Product Type | Functionality |
---|---|
Shampoos | Sequestering agent to improve stability |
Facial Cleansers | Chelating agent to enhance product efficacy |
Makeup Products | Stabilizes active ingredients |
Sunscreens | Prevents degradation of UV filters |
Food and Beverage Industry
In the food sector, this compound is recognized for its ability to enhance flavor and extend shelf life without compromising safety or nutritional value. Its applications include:
- Preservative : It acts as a preservative in various food products, preventing oxidative discoloration and maintaining quality .
- Flavor Enhancement : Used in sauces, dressings, and processed meats, it improves taste while ensuring safety from contaminants .
Table 2: Food Applications of this compound
Food Product Type | Functionality |
---|---|
Dairy Products | Prevents spoilage and maintains freshness |
Sauces and Dressings | Enhances flavor while preserving quality |
Processed Meats | Extends shelf life and improves safety |
Industrial Applications
This compound finds extensive use in industrial settings due to its high solubility and effectiveness as a cleaning agent:
- Detergents : It enhances the cleaning performance of laundry detergents and industrial cleaners by preventing metal ion interference .
- Water Treatment : Acts as a chelating agent in water treatment processes, binding heavy metals and improving water quality .
Table 3: Industrial Applications of this compound
Industry | Application |
---|---|
Cleaning Products | Improves efficacy of detergents |
Water Treatment | Chelates heavy metals in wastewater treatment |
Textile Industry | Prevents metal ion impurities affecting dye colors |
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Cosmetic Formulation Study : A liquid eyeliner containing 0.2315% this compound was tested for skin irritation and found to be non-irritating, supporting its use in sensitive cosmetic formulations .
- Food Preservation Research : In a study on processed meats, the incorporation of this compound significantly reduced spoilage rates compared to controls without it, demonstrating its efficacy as a preservative .
Mechanism of Action
Tetrasodium glutamate diacetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from catalyzing unwanted chemical reactions, thereby enhancing the stability and shelf life of products. The compound is slowly absorbed through the gastrointestinal tract and skin, making it safe for use in various applications .
Comparison with Similar Compounds
Comparison with Similar Chelating Agents
Biodegradability and Environmental Impact
Insights :
- GLDA outperforms EDTA, EDTMPS, and HEDP in biodegradability, making it preferable for eco-sensitive applications .
- Citric acid, while biodegradable, is less effective in metal chelation at low concentrations .
Insights :
- HEIDA demonstrates superior calcium-binding capacity compared to NTA and GLDA in scale removal .
- In soil remediation, WV and HEDP outperform GLDA in cadmium extraction but lack its biodegradability .
Cost and Regulatory Status
Insights :
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which GLDA acts as a depressant in mineral flotation processes?
GLDA selectively interacts with metal ions on mineral surfaces, altering their hydrophobicity to enable separation. For example, in specularite-chlorite separation, GLDA preferentially adsorbs onto chlorite via stronger hydrogen bonding and electrostatic interactions, depressing its flotation while allowing specularite to float. Experimental methods include zeta potential measurements, adsorption tests, and microflotation experiments, supported by Fourier-transform infrared spectroscopy (FTIR) to confirm surface interactions .
Q. How can researchers quantify GLDA’s chelation efficiency for specific metal ions in aqueous systems?
Standard methodologies involve titration with metal ion solutions (e.g., Ca²⁺, Fe³⁺) using indicators like Eriochrome Black T, coupled with atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) to measure unchelated metal concentrations. Stability constants (log K) can be calculated to compare GLDA’s affinity with other chelators like EDTA or IDS .
Q. What experimental designs are recommended for assessing GLDA’s biodegradability in environmental samples?
Use OECD 301B (Ready Biodegradability) or 306 (Marine Degradation) guidelines. Aerobic biodegradation tests involve inoculating GLDA-containing media with activated sludge and monitoring biochemical oxygen demand (BOD) or CO₂ evolution over 28 days. High-performance liquid chromatography (HPLC) tracks GLDA degradation intermediates .
Advanced Research Questions
Q. How do pH and competing ions influence GLDA’s performance in multi-stage industrial processes, such as calcium carbonate filter cake removal?
GLDA’s chelation capacity is pH-dependent: at pH 3.3–3.8, it effectively dissolves CaCO₃ but requires a two-stage process when combined with enzymes (e.g., amylase) due to incompatibility. Researchers should conduct sequential leaching experiments, first using enzymes to degrade organic polymers, followed by GLDA treatment. Kinetic studies and SEM-EDS analysis can validate dissolution efficiency and surface morphology changes .
Q. What computational approaches are suitable for elucidating GLDA’s differential adsorption behavior on mineral surfaces?
Density Functional Theory (DFT) simulations can model GLDA’s interaction with specific mineral lattices (e.g., chlorite vs. specularite). Key parameters include adsorption energy, electron density distribution, and orbital hybridization. Pair these with molecular dynamics (MD) simulations to assess competitive adsorption in multi-mineral systems .
Q. How does GLDA compare to novel biodegradable chelators (e.g., ASDA, IDS) in leaching constant metal ions (CMIs) from lignite?
Comparative studies should use batch leaching experiments under controlled pH (e.g., 5–9) and ionic strength. Measure CMI (e.g., Fe, Al) concentrations via ICP-OES and correlate with coal porosity changes using mercury intrusion porosimetry (MIP). GLDA’s higher carboxyl group density often enhances metal extraction but may require optimization for cost-effectiveness .
Q. What methodologies address contradictions in GLDA’s environmental safety data across different regulatory frameworks?
Conduct tiered risk assessments: (1) Acute/chronic toxicity assays (e.g., Daphnia magna EC₅₀), (2) Read-across analyses using structurally similar compounds (e.g., aspartic acid derivatives), and (3) Field studies monitoring GLDA persistence in soil/water systems. Harmonize results with CIR (Cosmetic Ingredient Review) and OECD guidelines to resolve discrepancies .
Q. How can researchers optimize GLDA’s application in soil remediation for cadmium (Cd) contamination?
Perform column leaching experiments with Cd-spiked soil, varying GLDA concentration (0.1–1.0 mM) and application frequency. Use sequential extraction (BCR method) to assess Cd speciation changes. Pair with phytoremediation trials to evaluate GLDA’s effect on plant uptake and soil microbial diversity via 16S rRNA sequencing .
Q. Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., biodegradation rates in freshwater vs. marine systems), apply sensitivity analysis to identify critical variables (e.g., temperature, microbial consortia) .
- Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can resolve GLDA-metal complexation structures at atomic resolution .
- Data Validation : Cross-validate experimental results with computational models (e.g., COSMO-RS for solubility predictions) to ensure robustness .
Properties
CAS No. |
51981-21-6 |
---|---|
Molecular Formula |
C9H9NNa4O8 |
Molecular Weight |
351.13 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |
InChI Key |
UZVUJVFQFNHRSY-OUTKXMMCSA-J |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
physical_description |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrasodium glutamate diacetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.